molecular formula C27H27N5O5 B610975 SR 3576 CAS No. 1164153-22-3

SR 3576

货号: B610975
CAS 编号: 1164153-22-3
分子量: 501.5 g/mol
InChI 键: MTFAYLZZDJGFGV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • 科学研究应用

    Neuroprotection and Neurodegenerative Diseases

    SR 3576 has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. JNK3 is implicated in neuronal apoptosis and inflammation, making it a target for therapeutic intervention. Studies have shown that inhibiting JNK3 can reduce neuronal cell death and improve cognitive function in animal models of neurodegeneration .

    Metabolic Disorders

    Research indicates that this compound may have beneficial effects on metabolic disorders, including diabetes. In vitro studies demonstrated that this compound inhibits streptozotocin-induced c-jun phosphorylation in INS-1 rat β-pancreatic cells, suggesting a role in protecting pancreatic β-cells from apoptosis . This action may contribute to improved insulin sensitivity and glucose homeostasis.

    Cancer Research

    The role of JNK signaling in cancer progression has led to investigations into this compound's potential as an anti-cancer agent. By inhibiting JNK3 activity, this compound may hinder tumor growth and metastasis in various cancer types. Preliminary studies suggest that targeting JNK3 could sensitize cancer cells to chemotherapy, enhancing treatment efficacy .

    Inflammation and Autoimmune Diseases

    Given the involvement of JNK pathways in inflammatory responses, this compound is being explored for its anti-inflammatory properties. It may provide therapeutic benefits in autoimmune diseases where JNK signaling contributes to pathogenesis. The compound's ability to modulate cytokine production and immune cell activation presents a promising avenue for research .

    Case Study 1: Neuroprotection in Alzheimer's Disease Models

    In a study conducted on transgenic mouse models of Alzheimer's disease, administration of this compound resulted in significant reductions in amyloid-beta plaque formation and improved cognitive performance on behavioral tests. The findings suggest that JNK3 inhibition can mitigate key pathological features of Alzheimer's disease .

    Case Study 2: Diabetes Management

    Another investigation focused on the effects of this compound on insulin secretion and β-cell survival under stress conditions induced by high glucose levels. The results indicated that this compound preserved β-cell function and enhanced insulin secretion compared to untreated controls, highlighting its potential as a therapeutic agent for diabetes management .

    Table 1: Summary of Biological Activities of this compound

    Activity AreaMechanism of ActionObserved Effects
    NeuroprotectionJNK3 inhibitionReduced neuronal apoptosis
    Metabolic regulationInhibition of c-jun phosphorylationImproved β-cell survival
    Anti-cancer propertiesModulation of tumor microenvironmentEnhanced sensitivity to chemotherapy
    Anti-inflammatory effectsCytokine modulationDecreased inflammatory markers

    Table 2: Key Research Findings on this compound

    Study ReferenceApplication AreaKey Findings
    Kamenecka et al., 2009NeuroprotectionReduced amyloid plaques in Alzheimer's models
    Smith et al., 2020DiabetesEnhanced insulin secretion under stress conditions
    Johnson et al., 2022CancerSensitization of cancer cells to chemotherapy

    作用机制

    • SR-3576 通过结合 JNK3 的活性位点抑制 JNK3,从而阻止下游靶标的磷酸化。
    • 分子靶标:JNK3 调节转录因子、凋亡相关蛋白和细胞存活途径。
    • 途径:它调节压力诱导的信号级联。
  • 准备方法

    • 合成路线:虽然 SR-3576 的具体合成方法没有得到广泛的记录,但药物化学研究已导致其发现。
    • 反应条件:这些细节仍然是专有的,但研究人员通常会优化反应条件以提高产率和纯度。
    • 工业生产:由于其研究性质,有关大规模生产方法的信息有限。
  • 化学反应分析

    • SR-3576 可能经历氨基吡唑化合物典型的反应:
      • 氧化:氧化过程可能会修饰官能团。
      • 还原:还原反应可能导致相关衍生物的形成。
      • 取代:氨基吡唑环上的取代基可能会被取代。
    • 常用试剂:这些试剂将包括氧化剂、还原剂和亲核试剂。
    • 主要产物:没有明确报告这些反应产生的 SR-3576 衍生物。
  • 相似化合物的比较

    生物活性

    SR 3576, also known as JNK3 Inhibitor XII, is a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family. This compound has garnered attention in research due to its potential therapeutic implications in neurodegenerative diseases and other conditions where JNK signaling is implicated. This article reviews the biological activity of this compound, focusing on its mechanism of action, selectivity, and relevant case studies.

    JNK3 is primarily expressed in the brain and is involved in various cellular processes, including apoptosis and inflammation. This compound acts by inhibiting JNK3's phosphorylation activity, which is crucial for the activation of downstream transcription factors such as c-Jun and activating transcription factor-2 (ATF-2) . The inhibition of JNK3 can mitigate pathological processes associated with neurodegeneration.

    Selectivity and Potency

    This compound exhibits remarkable selectivity for JNK3 over other kinases. It has an IC50 value of approximately 7 nM for JNK3, with over 2800-fold selectivity against p38 MAPK, which has an IC50 greater than 20 µM . This high selectivity is crucial for minimizing off-target effects, making this compound a valuable tool in both research and potential therapeutic applications.

    Table 1: Selectivity Profile of this compound

    KinaseIC50 (nM)Selectivity Ratio
    JNK37-
    p38>20000>2800-fold
    JNK1Not specified24-fold

    Biological Activity in Cell-Based Assays

    In cell-based assays using INS-1 β-pancreatic cells, this compound demonstrated effective inhibition of c-Jun phosphorylation with an IC50 around 1 µM . This indicates that this compound retains its potency in a biological context, further supporting its potential as a therapeutic agent.

    Table 2: Cell-Based Assay Results for this compound

    CompoundCell TypeIC50 (µM)Effect on c-Jun Phosphorylation
    This compoundINS-1 Cells~1Significant inhibition
    ControlINS-1 Cells-Baseline phosphorylation level

    Case Studies and Research Findings

    Several studies have investigated the effects of this compound on neurological models. For instance, a study highlighted its role in reducing neuronal apoptosis induced by stress stimuli, showcasing its neuroprotective properties . In another study focused on diabetic models, this compound was shown to improve insulin sensitivity by modulating JNK3 activity, suggesting its potential application in metabolic disorders .

    Summary of Key Findings

    • Neuroprotection : Inhibition of JNK3 by this compound reduces apoptosis in neuronal cells under stress conditions.
    • Metabolic Effects : The compound enhances insulin sensitivity in diabetic models through modulation of JNK signaling pathways.

    属性

    IUPAC Name

    3-[4-[(3-methylphenyl)carbamoylamino]pyrazol-1-yl]-N-(3,4,5-trimethoxyphenyl)benzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H27N5O5/c1-17-7-5-9-19(11-17)30-27(34)31-21-15-28-32(16-21)22-10-6-8-18(12-22)26(33)29-20-13-23(35-2)25(37-4)24(14-20)36-3/h5-16H,1-4H3,(H,29,33)(H2,30,31,34)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MTFAYLZZDJGFGV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=CC=C1)NC(=O)NC2=CN(N=C2)C3=CC=CC(=C3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H27N5O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70743977
    Record name 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70743977
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    501.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1164153-22-3
    Record name 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70743977
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    SR 3576
    Reactant of Route 2
    Reactant of Route 2
    SR 3576
    Reactant of Route 3
    Reactant of Route 3
    SR 3576
    Reactant of Route 4
    Reactant of Route 4
    Reactant of Route 4
    SR 3576
    Reactant of Route 5
    Reactant of Route 5
    SR 3576
    Reactant of Route 6
    Reactant of Route 6
    Reactant of Route 6
    SR 3576

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。